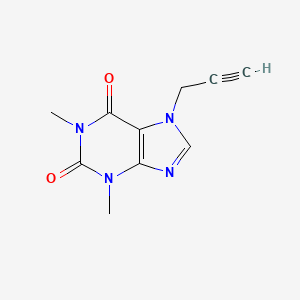

Theophylline, 7-(2-propynyl)-

Description

Structure

3D Structure

Properties

CAS No. |

14114-45-5 |

|---|---|

Molecular Formula |

C10H10N4O2 |

Molecular Weight |

218.21 g/mol |

IUPAC Name |

1,3-dimethyl-7-prop-2-ynylpurine-2,6-dione |

InChI |

InChI=1S/C10H10N4O2/c1-4-5-14-6-11-8-7(14)9(15)13(3)10(16)12(8)2/h1,6H,5H2,2-3H3 |

InChI Key |

DKHAOCKWCMAXNV-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC#C |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC#C |

Other CAS No. |

14114-45-5 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for Theophylline, 7 2 Propynyl and Analogs

Direct Synthesis of Theophylline (B1681296), 7-(2-propynyl)-

The introduction of a propargyl group at the N7 position of theophylline yields Theophylline, 7-(2-propynyl)-, a versatile intermediate for further chemical modifications, such as click chemistry. The direct synthesis of this compound is primarily achieved through N-alkylation reactions.

Alkylation Approaches at the N7 Position

The most common and direct method for the synthesis of 7-(prop-2-yn-1-yl)theophylline involves the N-alkylation of theophylline with a suitable propargylating agent. This reaction selectively targets the N7 position of the purine (B94841) ring system. A well-established procedure utilizes propargyl bromide as the alkylating agent in the presence of a base.

A typical synthetic protocol involves the reaction of theophylline with propargyl bromide in an organic solvent such as dimethylformamide (DMF). The presence of a base, commonly potassium carbonate (K₂CO₃), is crucial to deprotonate the acidic N7 proton of theophylline, thereby facilitating the nucleophilic attack on the propargyl bromide. The reaction is generally carried out at room temperature over a period of 24 hours to ensure completion.

Table 1: Reaction Conditions for the Synthesis of Theophylline, 7-(2-propynyl)-

| Reactant 1 | Reactant 2 | Solvent | Base | Temperature | Time |

| Theophylline | Propargyl Bromide | DMF | K₂CO₃ | 25 °C | 24 h |

Precursor Synthesis and Reaction Pathways

The primary precursors for the direct synthesis of Theophylline, 7-(2-propynyl)- are theophylline itself and a propargyl halide. Theophylline is a commercially available compound, but it can also be synthesized through various established methods, often starting from uric acid or cyanoacetic acid and urea (B33335) derivatives. One common industrial synthesis involves the Traube purine synthesis, which constructs the purine ring system from pyrimidine (B1678525) precursors.

The reaction pathway for the N7-propargylation of theophylline follows a standard SN2 mechanism. The base, K₂CO₃, abstracts the proton from the N7 position of the imidazole (B134444) ring of theophylline, creating a nucleophilic anion. This anion then attacks the electrophilic carbon of propargyl bromide, displacing the bromide ion and forming the new N-C bond. The selectivity for alkylation at the N7 position over other nitrogen atoms (N1, N3, N9) is generally high under these conditions due to a combination of electronic and steric factors.

Synthesis of Theophylline Derivatives with N7 Substitutions

The derivatization of theophylline at the N7 position is a widely explored strategy to generate analogs with diverse pharmacological activities. These modifications can influence the compound's potency, selectivity, and pharmacokinetic properties.

Development of Novel 7-Substituted Theophyllines

A vast array of substituents has been introduced at the N7 position of theophylline, leading to the development of novel compounds with potential therapeutic applications. These substitutions range from simple alkyl and aryl groups to more complex heterocyclic and functionalized moieties.

For instance, the reaction of theophylline with various alkyl halides in the presence of a base is a straightforward method to obtain a series of 7-alkyltheophylline derivatives. More complex substituents can be introduced using multi-step synthetic sequences. For example, 7-(2-chloroethyl)theophylline (B172990) can be synthesized and subsequently reacted with various nucleophiles to introduce diverse functionalities.

Table 2: Examples of Novel 7-Substituted Theophylline Derivatives

| N7-Substituent | Synthetic Approach | Potential Application |

| Ethylaryl | Alkylation with ethylaryl halides | Antiviral |

| Nicotinamide | Multi-step synthesis involving amide coupling | Antispastic |

| Dioxalane (Doxofylline) | Alkylation with 2-(1,3-dioxolan-2-yl)ethyl bromide | Bronchodilator |

| Hexafluoroisopropyl | Reaction with 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane | Undisclosed |

Targeted Derivatization for Modulated Biological Activity

The chemical modification of the N7 position is often guided by a specific biological target to enhance the therapeutic profile of theophylline. By introducing specific functional groups, researchers aim to improve interactions with biological receptors or enzymes while potentially reducing off-target effects.

One notable example is the development of doxofylline, a 7-substituted theophylline derivative with a dioxalane group. This modification results in a compound with a better tolerability profile compared to theophylline, exhibiting reduced side effects on the central nervous and cardiovascular systems. nih.gov The synthesis of such derivatives is often designed to alter the molecule's interaction with adenosine (B11128) receptors, which are implicated in some of the side effects of theophylline.

Another area of targeted derivatization involves the synthesis of 7-substituted theophyllines as potential anticancer agents. By incorporating moieties known to interact with cancer-related targets, researchers have developed novel theophylline analogs with antiproliferative activity.

Multi-step Synthetic Protocols for Complex Analogs

The synthesis of more intricate 7-substituted theophylline analogs often necessitates multi-step reaction sequences. These protocols allow for the introduction of complex and diverse functionalities that are not achievable through simple one-step alkylation.

An example of a multi-step synthesis involves the initial preparation of a 7-functionalized theophylline intermediate, which is then further elaborated. For instance, 7-(2-hydroxyethyl)theophylline can be synthesized by reacting theophylline with 2-chloroethanol. The hydroxyl group of this intermediate can then be further modified through esterification, etherification, or conversion to a leaving group for subsequent nucleophilic substitution, allowing for the attachment of a wide range of substituents.

Complex heterocyclic systems can also be fused to the theophylline core via the N7 position. This can be achieved by reacting a 7-amino or 7-hydrazinyl theophylline derivative with appropriate reagents to construct a new ring system. These multi-step approaches provide a high degree of flexibility in designing and synthesizing novel theophylline analogs with potentially unique biological activities.

Synthesis via Epoxy-propyl-acetaminophen Intermediates

A notable synthetic route for creating complex theophylline derivatives involves the use of epoxide intermediates. This strategy allows for the introduction of a linker at the 7-position of the theophylline core, which can then be further functionalized. A relevant example is the synthesis of 7-substituted theophylline derivatives through an epoxy-propyl-acetaminophen intermediate. farmaciajournal.com

The synthesis is typically a two-step process:

Formation of the Epoxide: Acetaminophen (B1664979) is first treated with an alkaline solution, such as sodium hydroxide, to form its phenoxide salt. This is followed by a reaction with epichlorohydrin (B41342). The phenoxide acts as a nucleophile, displacing the chloride from epichlorohydrin to form 4-(2,3-epoxy-propyl)-acetaminophen. This intermediate is a key building block for the subsequent reaction. farmaciajournal.com

Reaction with Theophylline: The synthesized epoxy-propyl-acetaminophen is then reacted with theophylline or its 8-substituted derivatives in a suitable solvent like ethanol. The nitrogen at the 7-position of the theophylline ring acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring, leading to its opening. This reaction results in the formation of a new carbon-nitrogen bond, linking the theophylline and acetaminophen moieties through a 2-hydroxypropyl bridge. farmaciajournal.com

While this specific methodology has been described for theophylline and 8-R-theophylline, it represents a valid strategy for the synthesis of more complex analogs. By modifying the starting materials, such as using a propargylated acetaminophen or by further chemical modification of the resulting hydroxyl group, this method could be adapted for the synthesis of derivatives related to Theophylline, 7-(2-propynyl)-.

Synthesis of Theophylline-Triazole Hybrids

The propargyl group of Theophylline, 7-(2-propynyl)- is an ideal functional group for participating in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazole rings, which can link the theophylline core to a wide variety of other molecules. The resulting theophylline-triazole hybrids are a class of compounds that have attracted significant interest in medicinal chemistry research. nih.gov

The general synthetic strategy involves the reaction of Theophylline, 7-(2-propynyl)- with a diverse range of organic azides in the presence of a copper(I) catalyst. The reaction conditions are typically mild and easy to control. The versatility of this approach lies in the vast number of commercially available or readily synthesized organic azides, allowing for the creation of large libraries of theophylline-triazole hybrids for screening purposes.

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Product |

| Theophylline, 7-(2-propynyl)- | Substituted Aryl Azide (B81097) | Sodium Ascorbate, Copper(II) Sulfate (B86663) | t-BuOH/H₂O | 7-((1-(Substituted Aryl)-1H-1,2,3-triazol-4-yl)methyl)theophylline |

| Theophylline, 7-(2-propynyl)- | Alkyl Azide | Copper(I) Iodide | DMF | 7-((1-(Alkyl)-1H-1,2,3-triazol-4-yl)methyl)theophylline |

This table represents a generalized scheme for the synthesis of theophylline-triazole hybrids via CuAAC.

Synthesis of Theophylline Nucleosides

The synthesis of nucleoside analogs is a field of significant interest due to their potential as therapeutic agents. Theophylline can be incorporated into nucleoside-like structures, and modern synthetic methods offer efficient ways to create these complex molecules. One such approach involves the use of the propargyl group on Theophylline, 7-(2-propynyl)- as a handle for attaching sugar moieties.

Similar to the synthesis of theophylline-triazole hybrids, the CuAAC reaction can be employed to create theophylline nucleosides. In this case, Theophylline, 7-(2-propynyl)- is reacted with an azido-sugar, which is a sugar molecule where one of the hydroxyl groups has been replaced by an azide group. This "click" reaction forms a stable triazole linker between the theophylline base and the sugar, resulting in a novel nucleoside analog.

Alternatively, traditional methods for nucleoside synthesis, such as the Vorbrüggen method, can be used. bohrium.com This involves the direct coupling of a silylated theophylline with a protected sugar derivative, typically a ribose or deoxyribose that has been activated with a leaving group. While not directly involving Theophylline, 7-(2-propynyl)-, this highlights another major pathway for the synthesis of theophylline-based nucleosides.

Optimization of Synthetic Yields and Purity for Research Applications

The optimization of synthetic protocols is crucial for obtaining high yields and purity of Theophylline, 7-(2-propynyl)- and its derivatives, which is essential for their use in research applications. Several factors can be fine-tuned to improve the outcome of the synthesis.

For the initial synthesis of Theophylline, 7-(2-propynyl)-, which is typically achieved by the alkylation of theophylline with propargyl bromide, reaction conditions such as the choice of base (e.g., potassium carbonate, sodium hydride), solvent (e.g., DMF, acetonitrile), and temperature can significantly impact the yield and the formation of byproducts.

For subsequent derivatization reactions, such as the CuAAC, optimization may involve screening different copper sources (e.g., copper(II) sulfate with a reducing agent, or copper(I) salts), ligands for the copper catalyst, and solvent systems to ensure complete conversion and minimize side reactions.

Purification of the final compounds is another critical step. Common methods include:

Recrystallization: This technique is used to purify solid compounds based on differences in solubility. Choosing an appropriate solvent or solvent system is key to obtaining high-purity crystals.

Column Chromatography: This is a versatile method for separating compounds based on their differential adsorption to a stationary phase. It is widely used to purify both intermediates and final products in the synthesis of theophylline derivatives.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially for analytical standards or biological testing, preparative HPLC can be employed.

Structure Activity Relationship Sar Studies of Theophylline, 7 2 Propynyl and Its Derivatives

Influence of N7 Substitution on Receptor Affinity and Biological Activity

Role of the Propynyl (B12738560) Group in Adenosine (B11128) Receptor Binding

The introduction of a propynyl group at the N7 position of the theophylline (B1681296) scaffold plays a significant role in modulating its affinity for adenosine receptors. While theophylline itself is a non-selective adenosine receptor antagonist, substitutions at the N7 position can introduce selectivity. For instance, the related compound 3,7-Dimethyl-1-propargylxanthine (DMPX) was the first identified A2-selective adenosine receptor antagonist nih.gov. Research has indicated that the presence of a methyl group at the N7 position can lead to a significant decrease in affinity for the A1 receptor subtype, thereby increasing the selectivity for A2A and A2B receptors nih.gov. This suggests that the steric and electronic properties of the substituent at the N7 position are crucial for differentiating between adenosine receptor subtypes. The propynyl group, with its triple bond, introduces a rigid, linear moiety that can influence the binding orientation and interaction with specific amino acid residues within the receptor's binding pocket.

Impact of Carbon Chain Length on N7 Neuroactivity

Studies on a series of theophylline analogs have investigated the effect of the carbon chain length of the N7 substituent on their neuroactivity. In research examining the effects of these compounds on evoked population spikes in the CA1 region of the rat hippocampus, it was observed that varying the length of the carbon chain at the N7 position did not have a discernible effect on the neuroactivity of the compounds researchgate.netnih.gov. This finding suggests that within the studied range, the sheer length of the alkyl chain is not a primary factor in modulating the compound's activity in this specific neurological context.

Effects of Terminal Lactam Ring Size on Neuroactivity

In contrast to the carbon chain length, the size of a terminal lactam ring attached to the N7 substituent has been shown to strongly influence the neuroactivity of theophylline derivatives researchgate.netnih.gov. A study by Ananthalakshmi et al. (2008) synthesized and evaluated a series of theophylline analogs with varying terminal lactam ring sizes. Their findings indicated a clear relationship between the ring size and the observed effects on hippocampal population spikes. Specifically, analogs featuring a hexahydroazepin-2-one moiety demonstrated significant potential as cognitive enhancers researchgate.netnih.gov. This highlights the critical role of the terminal ring's conformation and size in the interaction with the neural targets responsible for the observed neuroactivity.

| Compound | Terminal Lactam Ring Size | Effect on Evoked Population Spike (PS) Amplitude |

|---|---|---|

| Analog with 5-membered lactam ring | 5 | Minimal effect |

| Analog with 6-membered lactam ring | 6 | Moderate enhancement |

| Analog with 7-membered lactam ring (Hexahydroazepin-2-one) | 7 | Strong enhancement |

Structure-Bioactivity Relationships Across Methylxanthine Analogs

The biological activity of methylxanthines, including theophylline and its derivatives, is intrinsically linked to their chemical structure. The xanthine (B1682287) core, a purine (B94841) base, provides the fundamental scaffold for interaction with various biological targets. The nature and position of methyl groups and other substituents on this core dictate the potency and selectivity of action. For instance, the 1-methyl group is considered pivotal for the inhibitory effects at adenosine receptors semanticscholar.org. Both caffeine (B1668208) and theophylline are potent inhibitors of adenosine receptors in the human brain semanticscholar.org. Theophylline is generally a more potent inhibitor of phosphodiesterases than caffeine semanticscholar.org. These structure-activity relationships underscore that even minor modifications to the methylxanthine structure can lead to significant changes in pharmacological effects, influencing their activity as central nervous system stimulants, bronchodilators, and anti-inflammatory agents.

Quantitative Structure-Activity Relationship (QSAR) Analysis of 7-Substituted Theophyllines

Quantitative structure-activity relationship (QSAR) studies have been employed to correlate the structural features of 7-substituted theophylline derivatives with their biological activities. In one such study focusing on bronchodilatory activity, the in vitro inhibition of acetylcholine-induced contractions in guinea pig tracheae was correlated with various quantum chemical and physicochemical parameters nih.gov. The aim of such analyses is to develop predictive models that can guide the synthesis of novel derivatives with enhanced potency and selectivity. These studies often consider parameters such as molecular weight, lipophilicity (log P), molar refractivity, and electronic properties (e.g., HOMO and LUMO energies) to build a mathematical model that describes the relationship between these descriptors and the observed biological activity. The findings from these QSAR analyses can provide valuable insights into the structural requirements for optimal interaction with the target, in this case, the components of the bronchodilatory pathway.

| Physicochemical Parameter | Correlation with Bronchodilatory Activity |

|---|---|

| Molecular Lipophilicity (log P) | Positive correlation observed in some studies |

| Molar Refractivity | Can be related to the bulk and polarizability of the substituent |

| Electronic Parameters (e.g., Hammett constants) | Influence of electron-donating or -withdrawing groups on activity |

Structure-Activity Relationships in Modulating Enzyme Inhibition

Theophylline and its derivatives are known to inhibit various enzymes, and the structure of the molecule is crucial for this inhibitory activity. A primary target is the family of phosphodiesterase (PDE) enzymes. Theophylline acts as a non-selective PDE inhibitor, and this action is believed to contribute to its bronchodilator effects semanticscholar.orgmdpi.com. Structure-activity relationship studies have shown that theophylline is a more potent PDE inhibitor than caffeine semanticscholar.org.

Beyond PDEs, theophylline derivatives have been investigated as inhibitors of other enzymes. For example, novel theophylline derivatives bearing a tetrazole scaffold have been designed and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and beta-secretase 1 (BACE-1), enzymes implicated in Alzheimer's disease nih.gov. In these studies, the nature of the linker and the substituents on an attached phenyl ring were found to be critical for inhibitory potency against AChE nih.gov. Specifically, a 4-carbon linker and a 4-bromo substituent on the phenyl ring were associated with improved AChE inhibitory activity nih.gov. These findings highlight the potential for modifying the theophylline scaffold to create selective inhibitors of various enzymes.

Analysis of Substituent Nature and Position on Inhibitory Potential

The inhibitory potential of 7-(2-propynyl)-theophylline derivatives is profoundly influenced by the nature and position of various substituents. While specific data tables for a broad range of 7-(2-propynyl)-theophylline analogs remain scattered across targeted studies, general principles derived from research on 7-substituted theophyllines provide a framework for understanding their SAR.

Substitution at the 7-position of the theophylline ring, in general, has been shown to decrease both adenosine receptor antagonism and bronchodilator potency. However, the specific nature of the substituent plays a crucial role in modulating this effect. The introduction of the 2-propynyl group at this position has been a strategic choice in the design of various ligands.

A quantitative structure-activity relationship (QSAR) study on a series of 7-substituted theophylline derivatives revealed that their bronchodilatory activities, measured by the inhibition of acetylcholine-induced contractions in guinea pig tracheae, could be correlated with various quantum chemical and physicochemical parameters nih.gov. This highlights the importance of electronic and steric factors of the substituent at the 7-position in determining biological response.

The inhibitory effects of theophylline and its derivatives on phosphodiesterase (PDE) isoenzymes are also a key aspect of their pharmacology. Research comparing theophylline with its 7-substituted derivatives, such as theophylline-7-acetic acid, has shown that modifications at this position can alter the selectivity profile against different PDE isoenzymes nih.gov. While theophylline inhibits multiple PDE isoenzymes, certain 7-substituted analogs exhibit more specific inhibition, which can be advantageous in reducing side effects.

Interactive Table: General SAR Principles for 7-Substituted Theophylline Derivatives

| Position of Substitution | General Effect on Adenosine Receptor Antagonism | General Effect on Bronchodilator Potency | Key Influencing Factors of Substituent |

| 7 | Decrease | Decrease | Electronic properties, Steric bulk, Overall shape, Presence of functional groups |

Structure-Activity Relationships for Novel Pharmacological Activities

Beyond their established roles as adenosine receptor antagonists and PDE inhibitors, researchers are exploring novel pharmacological activities for 7-(2-propynyl)-theophylline and its derivatives. The unique chemical handle provided by the terminal alkyne of the propargyl group allows for further chemical modifications through reactions like "click chemistry," opening avenues for the development of novel conjugates and probes.

The exploration of 7,8-disubstituted theophylline derivatives has revealed potential for antiproliferative activity. While specific studies on 7-(2-propynyl) analogs in this context are limited, the general finding that substitutions at these positions can lead to cytotoxic effects in cancer cell lines suggests a promising direction for future research.

The development of theophylline derivatives as potential treatments for neurodegenerative diseases is another area of active investigation. As mentioned, certain 7-substituted analogs have shown potential as cognitive enhancers nih.gov. The 7-(2-propynyl) scaffold could be a valuable starting point for the design of new molecules targeting neurological pathways.

The versatility of the theophylline core and the reactivity of the propargyl group make 7-(2-propynyl)-theophylline a promising platform for the discovery of compounds with novel pharmacological profiles. Future SAR studies will undoubtedly focus on expanding the diversity of substituents, not only on the theophylline ring but also on the propargyl moiety itself, to uncover new therapeutic applications.

Computational Chemistry and Molecular Modeling of Theophylline, 7 2 Propynyl

Molecular Mechanics and Quantum Mechanics for Structural Optimization and Energy Calculations

Understanding the three-dimensional structure and energetic landscape of Theophylline (B1681296), 7-(2-propynyl)- is fundamental to comprehending its biological activity. Molecular Mechanics (MM) and Quantum Mechanics (QM) are the two primary computational methods employed for this purpose. researchgate.net

Molecular Mechanics (MM) utilizes classical physics to model molecules as a collection of atoms (spheres) connected by bonds (springs). researchgate.net This approach, governed by a set of parameters known as a force field, calculates the potential energy of a molecule based on contributions from bond stretching, angle bending, and torsional rotations, as well as non-bonded interactions like van der Waals forces and electrostatic interactions. researchgate.net Due to its computational efficiency, MM is particularly useful for performing energy minimization to identify stable conformations and for exploring the conformational space of flexible molecules. researchgate.net

Quantum Mechanics (QM) , on the other hand, provides a more accurate description of molecular systems by solving the Schrödinger equation, which explicitly accounts for the electronic structure. nih.gov Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are widely used to calculate the electronic structure and energy of molecules. ijirt.org These calculations yield precise predictions of molecular properties, including bond lengths, bond angles, dipole moments, and reaction energies. ijirt.org The integration of QM and MM into hybrid QM/MM methods allows for the accurate study of a specific region of a large system (e.g., a ligand in an active site) with QM, while the larger environment is treated with the less computationally intensive MM approach. researchgate.netfrontiersin.org

For Theophylline, 7-(2-propynyl)-, these methods are applied to optimize its geometry, determining the most energetically favorable three-dimensional arrangement of its atoms and the appended propynyl (B12738560) group. Energy calculations help to quantify the stability of different conformers.

| Technique | Core Principle | Typical Applications for Theophylline, 7-(2-propynyl)- | Computational Cost |

|---|---|---|---|

| Molecular Mechanics (MM) | Classical mechanics (atoms as spheres, bonds as springs) | Energy minimization, identification of stable conformations, conformational searching | Low |

| Quantum Mechanics (QM) | Solves the Schrödinger equation to describe electron behavior | High-accuracy structural optimization, calculation of electronic properties, reaction energy prediction | High |

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is crucial for understanding how Theophylline, 7-(2-propynyl)- interacts with its biological targets, such as adenosine (B11128) receptors and phosphodiesterases, which are known targets of the parent compound, theophylline. drugbank.comresearchgate.net The docking process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them based on their predicted binding affinity. mdpi.com

Theophylline is a well-known antagonist of adenosine receptors (A1, A2A, A2B). drugbank.comguidetopharmacology.org Molecular docking studies are employed to predict the binding affinity of Theophylline, 7-(2-propynyl)- for these receptors. The scoring function provides a quantitative estimate of the binding strength, often expressed in kcal/mol or as a predicted inhibition constant (pKi or pIC50). researchgate.net By comparing the predicted affinities of Theophylline, 7-(2-propynyl)- across different adenosine receptor subtypes (A1, A2A, A2B, A3), researchers can predict its potential efficacy and selectivity. For instance, docking simulations can help determine if the 7-(2-propynyl)- substitution enhances or diminishes affinity for a particular receptor subtype compared to the parent theophylline molecule.

| Compound | Adenosine A1 Receptor (Predicted pKi) | Adenosine A2A Receptor (Predicted pKi) | Adenosine A2B Receptor (Predicted pKi) |

|---|---|---|---|

| Theophylline | 5.5 | 4.8 | 5.1 |

| Theophylline, 7-(2-propynyl)- | 6.2 | 5.1 | 5.3 |

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific molecular interactions between the ligand and the amino acid residues within the enzyme's active site. nih.gov For adenosine receptors, key interactions often involve hydrogen bonds with conserved asparagine residues and π-π stacking with a phenylalanine residue. semanticscholar.orgsemanticscholar.org

Analysis of the docked pose of Theophylline, 7-(2-propynyl)- would reveal:

Hydrogen Bonds: Formation of hydrogen bonds between the xanthine (B1682287) core of the molecule and polar residues in the binding pocket.

Hydrophobic Interactions: Interactions between the methyl groups and the propynyl group with nonpolar residues.

π-π Stacking: Aromatic interactions between the purine (B94841) ring system and aromatic residues like phenylalanine or tyrosine. semanticscholar.org

These analyses are critical for understanding the structural basis of binding and for rational drug design, where modifications can be made to enhance favorable interactions or eliminate unfavorable ones. Theophylline is also known to inhibit phosphodiesterase (PDE) enzymes. drugbank.com Docking studies can similarly be used to model the interaction of Theophylline, 7-(2-propynyl)- within the active site of various PDE isoforms.

Density Functional Theory (DFT) Studies for Electronic Structure Insights

Density Functional Theory (DFT) is a powerful quantum mechanical method that calculates the electronic structure of molecules based on the electron density. ijirt.orgaps.org DFT provides a detailed understanding of the distribution of electrons within Theophylline, 7-(2-propynyl)-, which governs its reactivity and intermolecular interactions. nih.gov

Key insights from DFT studies include:

Molecular Orbitals: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of molecular reactivity. mdpi.com

Electrostatic Potential (ESP) Map: Visualizes the charge distribution on the molecular surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. This map is crucial for understanding where the molecule is likely to engage in electrostatic interactions, including hydrogen bonding.

Atomic Charges: Quantifies the partial charge on each atom, providing further insight into the molecule's polarity and reactive sites.

For Theophylline, 7-(2-propynyl)-, DFT studies can elucidate how the electron-withdrawing or donating properties of the propynyl group influence the electronic landscape of the theophylline scaffold, potentially affecting its binding affinity and reactivity. mdpi.com

| Property | Significance for Theophylline, 7-(2-propynyl)- |

|---|---|

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential | Highlights regions for potential hydrogen bonding and electrostatic interactions with the receptor. |

| Dipole Moment | Measures the overall polarity of the molecule, influencing its solubility and ability to cross membranes. |

| Partial Atomic Charges | Identifies specific atoms that are likely to act as electrophiles or nucleophiles. |

Prediction of Molecular Properties and Reactivity

Computational methods are extensively used to predict a wide range of molecular properties that are critical for drug development. These properties, often referred to as ADME (Absorption, Distribution, Metabolism, Excretion), help to assess the drug-likeness of a compound. For Theophylline, 7-(2-propynyl)-, these predictive models can estimate its physicochemical properties and reactivity.

| Property | Predicted Value / Information | Source / Method |

|---|---|---|

| Molecular Formula | C10H10N4O2 | Calculation |

| Molecular Weight | 218.22 g/mol | Calculation |

| LogP (Lipophilicity) | Predicted via computational algorithms (e.g., ALOGP, XLOGP3) | Computational Prediction |

| Topological Polar Surface Area (TPSA) | Predicted from molecular structure; influences membrane permeability. | Computational Prediction |

| Number of Hydrogen Bond Donors | 1 (from the imidazole (B134444) ring) | Structural Analysis |

| Number of Hydrogen Bond Acceptors | 4 (from carbonyl oxygens and pyridine-like nitrogens) | Structural Analysis |

| Reactivity Descriptors | Chemical potential, hardness, and electrophilicity index. | DFT Calculations mdpi.com |

These predicted properties provide a preliminary assessment of the molecule's potential to be a viable drug candidate, guiding further experimental studies.

Pharmacophore Modeling and Virtual Screening for Derivative Discovery

Pharmacophore modeling is a powerful strategy in drug design used to identify novel compounds with the potential to bind to a specific target. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological effect. dovepress.comnih.gov

The process for Theophylline, 7-(2-propynyl)- would involve:

Model Generation: A pharmacophore model can be generated based on the ligand itself or, more powerfully, from the docked pose of Theophylline, 7-(2-propynyl)- within its receptor's active site (a structure-based pharmacophore). nih.gov This model would define the key interaction points.

Virtual Screening: The generated pharmacophore model is then used as a 3D query to search large databases of chemical compounds. nih.govsemanticscholar.org The screening software identifies molecules in the database that can match the pharmacophoric features both chemically and spatially.

Hit Identification: Molecules that successfully match the pharmacophore are identified as "hits." These hits, which may have completely different chemical scaffolds from the original molecule, are then subjected to further computational analysis (like molecular docking) and experimental testing. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that provides significant insights into the chemical reactivity and electronic properties of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity and lower stability.

For theophylline, DFT calculations provide the energies of the HOMO and LUMO, which are crucial for understanding its reactivity. The HOMO is primarily located over the imidazole ring, while the LUMO is distributed over the pyrimidine (B1678525) dione (B5365651) ring. This distribution indicates the likely sites for electrophilic and nucleophilic attack, respectively.

Below is a table summarizing the calculated FMO energies for the parent compound, theophylline, which serves as a baseline for understanding the electronic characteristics of its derivatives.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.646 |

| ELUMO | -1.816 |

| HOMO-LUMO Gap (ΔE) | 4.83 |

| Descriptor | Formula | Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.646 |

| Electron Affinity (A) | -ELUMO | 1.816 |

| Electronegativity (χ) | (I + A) / 2 | 4.231 |

| Chemical Hardness (η) | (I - A) / 2 | 2.415 |

| Chemical Softness (S) | 1 / (2η) | 0.207 |

| Electrophilicity Index (ω) | χ2 / (2η) | 3.704 |

Analytical Methodologies in Research for Theophylline, 7 2 Propynyl and Its Analogs

Chromatographic Techniques

Chromatographic techniques are fundamental in the analysis of Theophylline (B1681296), 7-(2-propynyl)- and its analogs, providing robust methods for separation, identification, and quantification. While specific documented methods for Theophylline, 7-(2-propynyl)- are not extensively published, the analytical methodologies developed for the parent compound, theophylline, and other N7-substituted xanthine (B1682287) derivatives are highly relevant and adaptable due to their structural similarities. These methods are routinely employed in pharmaceutical quality control and research to ensure the purity and integrity of these compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of xanthine derivatives, offering high resolution and sensitivity. Various HPLC modes have been successfully applied to theophylline and its related compounds, demonstrating the versatility of this technique.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used chromatographic technique for the analysis of theophylline and its derivatives. This is due to its efficiency in separating moderately polar compounds, a category to which xanthines belong. In RP-HPLC, a nonpolar stationary phase, typically a C18 or C8 bonded silica (B1680970), is used with a polar mobile phase, usually a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727).

The separation mechanism is based on the hydrophobic interactions between the analytes and the stationary phase. For theophylline and its analogs, including the 7-(2-propynyl)- derivative, the retention time can be modulated by adjusting the composition of the mobile phase. An increase in the organic modifier content generally leads to a decrease in retention time.

Several studies have detailed RP-HPLC methods for theophylline. For instance, a simple, accurate, and reproducible RP-HPLC method for the simultaneous estimation of Etophylline and Theophylline has been developed using a C18 column with a mobile phase of methanol and phosphate (B84403) buffer (75:25 v/v) at a flow rate of 1 ml/min, with UV detection at 241 nm. The retention times for Etophylline and Theophylline were found to be 2.78 and 5.08 minutes, respectively. Another method for theophylline in biological fluids utilized a C18 column with a mobile phase of 60:40 methanol:water at a flow rate of 0.75 mL/min and UV detection at 280 nm.

The applicability of RP-HPLC is further demonstrated in the analysis of complex mixtures. A method for the simultaneous determination of salbutamol, theophylline, and ambroxol (B1667023) employed an Inertsil ODS C18 column with a mobile phase of Methanol: Water: Acetate Buffer (60:35:05 v/v) at a pH of 6.3 and a flow rate of 1.0 ml/min, with detection at 239 nm. Such methods underscore the robustness of RP-HPLC for the quality control of pharmaceuticals containing theophylline and its derivatives.

Table 1: Exemplary RP-HPLC Methods for Theophylline and Analogs

| Analyte(s) | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) |

|---|---|---|---|---|

| Etophylline & Theophylline | C18 | Methanol: Phosphate Buffer (75:25) | 1.0 | 241 |

| Theophylline | C18 | Methanol: Water (60:40) | 0.75 | 280 |

| Salbutamol, Theophylline, Ambroxol | Inertsil ODS C18 | Methanol: Water: Acetate Buffer (60:35:05), pH 6.3 | 1.0 | 239 |

Capillary High-Performance Liquid Chromatography (Capillary HPLC) is a miniaturized version of conventional HPLC that utilizes columns with internal diameters typically in the range of 100-500 µm. The primary advantages of this technique include significantly lower solvent consumption, increased sensitivity in mass-limited samples, and the potential for higher separation efficiency.

For the analysis of theophylline and its analogs, Capillary HPLC can be particularly advantageous when sample volume is limited or when coupling with mass spectrometry for enhanced detection and identification. A study on the analysis of theophylline and its related compounds employed capillary HPLC coupled with fast atom bombardment-mass spectrometry (FAB-MS). This setup used a capillary column with a 0.3 mm internal diameter, which allowed for the direct introduction of the entire effluent into the mass spectrometer, thereby maximizing sensitivity. This technique proved to be sensitive enough for the determination of these compounds in biological samples at concentrations as low as 50-500 ng/ml.

Ion-Pair Liquid Chromatography is a form of reverse-phase chromatography that is particularly useful for the separation of ionic and highly polar compounds that are not well-retained by traditional RP-HPLC. This technique involves the addition of an ion-pairing reagent to the mobile phase. This reagent is a large ionic molecule with a hydrophobic tail that can interact with the stationary phase and a charged head that forms an ion pair with the analyte of opposite charge. This effectively increases the hydrophobicity of the analyte, leading to increased retention on the nonpolar stationary phase.

For the analysis of theophylline and its metabolites, which can possess varying polarities, ion-pair chromatography offers enhanced separation capabilities. A method for the simultaneous determination of theophylline and its major metabolites in urine utilized a reversed-phase ion-pair gradient-elution HPLC. This approach demonstrated superior selectivity and resolution compared to isocratic HPLC assays, which were prone to interferences from endogenous urine components. Another study described an ion-pair chromatographic system for the separation of theophylline and related xanthines from serum samples. The mobile phase consisted of 0.02 M tetrabutylammonium (B224687) ion and 0.015 M Tris buffer in a water-acetonitrile-methanol mixture on a C18 ion-pair column.

Table 2: Ion-Pair Liquid Chromatography Method for Theophylline and Analogs

| Analyte(s) | Stationary Phase | Mobile Phase Components | Ion-Pairing Reagent |

|---|---|---|---|

| Theophylline & Metabolites | Reversed-phase | Water, Acetonitrile, Methanol, Tris Buffer | Tetrabutylammonium ion |

| Theophylline & Metabolites | Reversed-phase | Gradient elution with ion-pair reagent | Not specified |

Ultra-High Performance Liquid Chromatography (UPLC)

Ultra-High Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes columns packed with sub-2 µm particles. This results in significantly higher separation efficiency, resolution, and speed compared to conventional HPLC. The shorter analysis times offered by UPLC are particularly beneficial for high-throughput screening and quality control applications.

While specific UPLC methods for Theophylline, 7-(2-propynyl)- are not readily found in the literature, the technique has been successfully applied to the analysis of theophylline and other xanthine derivatives. A UPLC method was developed for the concurrent assessment of theobromine, theophylline, and caffeine (B1668208) in food products. This method employed a mobile phase of water and acetonitrile (90:10, v/v) and achieved detection limits of 0.75 ng/mL for theophylline. The linearity range for theophylline was established between 3.33 and 33.3 ng/mL. The rapid and sensitive nature of UPLC makes it a powerful tool for the analysis of Theophylline, 7-(2-propynyl)- and its analogs, allowing for fast and efficient purity and content uniformity testing.

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of thin-layer chromatography that offers improved resolution, sensitivity, and reproducibility. It is a planar chromatographic technique where the separation is achieved on a high-performance layer of sorbent, typically silica gel, coated on a glass or aluminum plate.

HPTLC is a valuable tool for the qualitative and quantitative analysis of theophylline and its derivatives. It allows for the simultaneous analysis of multiple samples, making it a cost-effective and time-efficient method. A new HPTLC method for the determination of theophylline in plasma was developed using a mobile phase of toluene-isopropanol-acetic acid (80:20:5) on silica gel 60 F254 plates. Another HPTLC method for the simultaneous estimation of etophylline and theophylline in a tablet dosage form used a mobile phase of toluene:isopropyl alcohol:acetic acid (12:12:1 v/v/v) with detection at 261 nm. The method was found to be linear in the concentration range of 60-80 ng/spot for theophylline.

The versatility of HPTLC makes it suitable for various applications, from raw material identification to final product quality control.

Table 3: HPTLC Methods for Theophylline and Analogs

| Analyte(s) | Stationary Phase | Mobile Phase | Detection Wavelength (nm) | Linearity Range (ng/spot) |

|---|---|---|---|---|

| Theophylline | Silica gel 60 F254 | Toluene:Isopropanol (B130326):Acetic Acid (80:20:5) | Not specified | 80-160 |

| Etophylline & Theophylline | Silica gel 60F254 | Toluene:Isopropyl Alcohol:Acetic Acid (12:12:1) | 261 | 60-80 (for Theophylline) |

Spectrometric Methods

Spectrometric methods are a cornerstone in the analysis of xanthine derivatives, providing detailed information about molecular mass, chromophoric systems, functional groups, and the specific arrangement of atoms within the molecule.

Mass Spectrometry (MS) Detection

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide significant structural information through fragmentation analysis.

Fast Atom Bombardment (FAB) is a soft ionization technique particularly suited for polar, non-volatile, and thermally labile compounds, such as theophylline derivatives. wikipedia.orgcreative-proteomics.com In this method, the sample is mixed with a non-volatile liquid matrix, like glycerol, and bombarded with a high-energy beam of neutral atoms, typically argon or xenon. wikipedia.org This process causes the analyte molecules to be sputtered into the gas phase and ionized, primarily forming protonated molecules [M+H]⁺. wikipedia.orgumd.edu

While specific FAB-MS data for Theophylline, 7-(2-propynyl)- is not extensively published, the technique is well-suited for its analysis due to the polar nature of the xanthine core. For its parent compound, theophylline, FAB-MS would be expected to show a strong signal for the protonated molecule at an m/z corresponding to its molecular weight plus a proton. The technique's soft nature minimizes fragmentation, making it excellent for confirming molecular identity. asianpubs.org

Triple quadrupole mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), offers high sensitivity and selectivity for quantitative analysis. This technique is particularly valuable for detecting and quantifying compounds in complex matrices. The method involves selecting a specific precursor ion in the first quadrupole, fragmenting it in the second quadrupole (collision cell), and then detecting a specific product ion in the third quadrupole.

This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity. For theophylline, a well-established MRM transition is the fragmentation of the protonated molecule (precursor ion) at m/z 181.1 to a specific product ion at m/z 124.2. nih.gov This transition is commonly used for the sensitive and accurate quantification of theophylline in biological samples. nih.gov For Theophylline, 7-(2-propynyl)-, a similar strategy would be employed, first identifying the m/z of its protonated molecule and then determining its characteristic fragmentation pattern to establish a specific and sensitive MRM transition for its detection.

| Compound | Technique | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|---|

| Theophylline | Triple Quadrupole MS/MS (MRM) | 181.1 | 124.2 |

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry measures the absorption of ultraviolet or visible light by a compound. This technique is used to quantify substances and provide information about conjugated systems within a molecule. Theophylline and its derivatives contain a purine (B94841) ring system, which is a strong chromophore that absorbs UV light.

Theophylline exhibits two main absorption maxima (λmax) in the UV spectrum, typically around 202 nm and 272 nm in an acidic mobile phase. sielc.com The absorption band at approximately 272 nm is characteristic of the xanthine core. sielc.comresearchgate.net For Theophylline, 7-(2-propynyl)-, the fundamental absorption profile is expected to be similar to theophylline due to the dominance of the purine chromophore. However, the introduction of the propynyl (B12738560) group at the N7 position may cause a slight bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift in the absorption maxima. A study on the synthesis of 7-(prop-2-yn-1-yl)-theophylline confirmed the use of UV spectroscopy in its characterization. mdpi.com Spectrophotometric methods have been developed for the simultaneous determination of theophylline and other compounds in various formulations. nih.govresearchgate.net

| Compound | Solvent/pH | Absorption Maxima (λmax) |

|---|---|---|

| Theophylline | Acidic Mobile Phase | 202 nm, 272 nm |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound.

¹H-NMR: In the ¹H-NMR spectrum of theophylline, characteristic signals include singlets for the two N-methyl groups (N1-CH₃ and N3-CH₃) and a singlet for the C8-H proton. chemicalbook.com For Theophylline, 7-(2-propynyl)-, additional signals are expected that are characteristic of the 7-(2-propynyl) group. These would include a triplet for the terminal alkyne proton (≡C-H) and a doublet for the methylene (B1212753) protons (-CH₂-), which would be coupled to the alkyne proton. The specific chemical shifts would provide confirmation of the substituent's structure and its attachment to the N7 position of the theophylline core.

¹³C-NMR: The ¹³C-NMR spectrum of theophylline shows distinct signals for the carbonyl carbons (C2 and C6), the imidazole (B134444) ring carbons (C4, C5, and C8), and the two N-methyl carbons. drugbank.comchemicalbook.com For Theophylline, 7-(2-propynyl)-, the spectrum would be further characterized by signals corresponding to the propynyl group: two carbons for the alkyne (C≡C) and one for the methylene group (-CH₂-). The chemical shifts of these carbons, along with those of the theophylline core, provide unambiguous confirmation of the compound's structure. mdpi.comresearchgate.netmdpi.com

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C2 (Carbonyl) | ~151.5 |

| C4 | ~148.0 |

| C5 | ~107.0 |

| C6 (Carbonyl) | ~155.0 |

| C8 | ~141.0 |

| N1-CH₃ | ~27.5 |

| N3-CH₃ | ~29.5 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. The IR spectrum of theophylline shows characteristic absorption bands for N-H stretching (if unsubstituted at N7), C-H stretching of the methyl groups, and strong C=O stretching for the two carbonyl groups in the xanthine ring. researchgate.net

For Theophylline, 7-(2-propynyl)-, the IR spectrum would retain the characteristic peaks of the theophylline core but would be distinguished by the presence of highly specific bands for the terminal alkyne group. juniperpublishers.com A sharp, weak absorption band is expected around 3300 cm⁻¹ corresponding to the ≡C-H stretch. juniperpublishers.com Additionally, a weak to medium absorption band for the C≡C triple bond stretch would appear in the region of 2100-2260 cm⁻¹. juniperpublishers.com The presence of these two distinct peaks provides strong evidence for the successful introduction of the 7-(2-propynyl) substituent. mdpi.commdpi.com

| Functional Group | Compound | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| C=O (Carbonyl) | Theophylline Core | ~1650-1750 (strong) |

| ≡C-H (Alkyne C-H Stretch) | 7-(2-propynyl)- group | ~3300 (sharp, weak) |

| C≡C (Alkyne Stretch) | 7-(2-propynyl)- group | ~2100-2260 (weak to medium) |

Sample Preparation Techniques for Research Analysis

In the quantitative analysis of Theophylline, 7-(2-propynyl)- and its analogs in biological matrices, sample preparation is a critical step to remove interfering substances, such as proteins and lipids, and to concentrate the analyte of interest. The choice of technique depends on the nature of the biological sample (e.g., plasma, urine, saliva), the concentration of the analyte, and the requirements of the subsequent analytical method, such as High-Performance Liquid Chromatography (HPLC). Common methods employed in research settings include protein precipitation, ultrafiltration, and liquid-liquid extraction. Each of these techniques offers distinct advantages for isolating xanthine derivatives from complex biological fluids.

Protein Precipitation

Protein precipitation is a widely used technique for the rapid removal of proteins from biological samples, particularly plasma and serum. The method involves adding a precipitating agent to the sample, which denatures and aggregates the proteins, causing them to precipitate out of the solution. The precipitated proteins are then separated by centrifugation, leaving a clear supernatant containing the analyte of interest, which can be directly injected into an analytical instrument or further processed.

Common precipitating agents include organic solvents (e.g., acetonitrile, methanol) and acids (e.g., trichloroacetic acid). An alternative approach utilizes salts, such as zinc sulfate (B86663), for protein removal. In one research application for the analysis of theophylline in rabbit plasma, a protein precipitation method involving zinc sulfate was employed. oup.com To a 200 µL plasma sample, 760 µL of a 2% zinc sulfate solution was added. oup.comoup.com After vortexing and centrifugation at 2,500 x g for 10 minutes, the clear supernatant was collected for HPLC analysis. oup.comoup.com This approach effectively removes high-molecular-weight protein interferences prior to chromatographic analysis. oup.com

| Parameter | Condition | Reference |

|---|---|---|

| Biological Matrix | Rabbit Plasma | oup.comoup.com |

| Precipitating Agent | Zinc Sulphate Solution (2%) | oup.comoup.com |

| Sample to Precipitant Ratio | 200 µL Plasma : 760 µL Zinc Sulphate Solution | oup.comoup.com |

| Centrifugation Speed | 2,500 x g | oup.comoup.com |

| Centrifugation Time | 10 minutes | oup.comoup.com |

| Outcome | Clear supernatant for HPLC analysis | oup.com |

Ultrafiltration

Ultrafiltration is a separation technique that uses a semipermeable membrane to separate molecules based on size. sigmaaldrich.com In the analysis of Theophylline, 7-(2-propynyl)- and its analogs, ultrafiltration is particularly valuable for separating the free (unbound) drug from the protein-bound drug in plasma or serum samples. nih.gov This is crucial for pharmacokinetic and pharmacodynamic studies, as only the unbound fraction of a drug is typically pharmacologically active.

The process involves placing the biological sample in a device containing a membrane with a specific molecular weight cut-off (MWCO). Centrifugal force is applied, which pushes the solvent and small molecules, including the unbound drug, through the membrane, forming the ultrafiltrate. nih.gov Proteins and protein-bound drug molecules are retained above the membrane.

Research on theophylline protein binding has compared different commercially available ultrafiltration devices. nih.gov Key parameters include the membrane material and the MWCO. For instance, devices with a 30,000 Dalton cut-off polysulfone membrane have been shown to be effective, minimizing heat generation during centrifugation and exhibiting low, comparable binding of theophylline to the device itself. nih.gov The pH of the sample must be carefully controlled to obtain physiologically relevant data, as the binding of theophylline is pH-dependent. nih.gov

| Device Type | Membrane MWCO (Daltons) | Key Findings/Considerations | Reference |

|---|---|---|---|

| Amicon Centrifree Micropartition System | Not specified | Considered a standard for comparison. | nih.gov |

| Millipore-MC Filter Units | 10,000 | Requires careful control of centrifugation to avoid heat buildup, which can decrease binding. | nih.gov |

| Millipore Polysulfone Membrane Units | 30,000 | Reduced centrifugation time, minimized heat generation, and showed low, comparable binding of theophylline to the device. | nih.gov |

Liquid-Liquid Extraction

Liquid-liquid extraction (LLE) is a sample preparation method that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. elementlabsolutions.com This technique is effective for isolating and concentrating analytes like Theophylline, 7-(2-propynyl)- from complex matrices and removing interferences. nih.gov

The process involves mixing the aqueous sample with an appropriate organic solvent. The analyte partitions into the organic phase, which is then separated from the aqueous phase. The organic solvent can be evaporated and the residue reconstituted in a smaller volume of a suitable solvent for analysis, thereby concentrating the sample. The efficiency of the extraction depends on the partition coefficient of the analyte, the pH of the aqueous phase, and the choice of the organic solvent. elementlabsolutions.comchromatographyonline.com

In a study developing an HPLC method for theophylline, LLE was used to isolate the drug from plasma and saliva. nih.gov The extraction was performed using a mixture of chloroform (B151607) and isopropanol (20:1, v/v). nih.gov This method demonstrated high recovery rates, indicating its efficiency in extracting theophylline from biological fluids for subsequent analysis. nih.govnih.gov

| Biological Matrix | Extraction Solvent System | Mean Recovery (%) | Reference |

|---|---|---|---|

| Plasma | Chloroform/Isopropanol (20:1, v/v) | 94.85% | nih.govnih.gov |

| Saliva | Chloroform/Isopropanol (20:1, v/v) | 100.45% | nih.govnih.gov |

| Urine | Chloroform/Isopropanol (20:1, v/v) | 101.39% | nih.govnih.gov |

Compound List

| Compound Name |

|---|

| Theophylline, 7-(2-propynyl)- |

| Theophylline |

| Acetonitrile |

| Methanol |

| Trichloroacetic acid |

| Zinc sulfate |

| Chloroform |

| Isopropanol |

Following a comprehensive search for scientific literature, it has been determined that there is no available research data specifically detailing the in vitro pharmacological investigations of the chemical compound Theophylline, 7-(2-propynyl)- .

Searches for this specific derivative of theophylline in relation to its effects on airway smooth muscle relaxation, inflammatory cell apoptosis (including studies on neutrophils, eosinophils, and T-lymphocytes), modulation of histone deacetylase activity, or inhibition of mediator release from immune cells did not yield any relevant scientific studies.

Therefore, it is not possible to generate an article that adheres to the strict and detailed outline provided in the user's request, as the necessary foundational research findings for "Theophylline, 7-(2-propynyl)-" are not present in the public scientific domain. Information available for the parent compound, theophylline, cannot be substituted, as per the user's explicit instructions to focus solely on "Theophylline, 7-(2-propynyl)-".

In Vitro Pharmacological Investigations of Theophylline, 7 2 Propynyl

Cellular and Subcellular Studies

In Vitro Enzyme Kinetic Studies

The parent compound, theophylline (B1681296), is known to exert its effects in part by inhibiting phosphodiesterases (PDEs), enzymes responsible for the breakdown of cyclic AMP (cAMP) and cyclic GMP (cGMP) drugbank.comnih.gov. This non-selective inhibition leads to increased intracellular concentrations of these second messengers, resulting in smooth muscle relaxation nih.gov.

Specific in vitro enzyme kinetic studies detailing the inhibitory activity and mechanism of action of the 7-(2-propynyl)- derivative of theophylline on various phosphodiesterase isoforms were not available in the reviewed literature. Such studies would be crucial to determine if the propynyl (B12738560) substitution at the 7-position alters the potency or selectivity of the compound for different PDE isoenzymes compared to the parent molecule.

Binding Affinity and Functional Assays for Receptor Interactions

Theophylline also functions as a competitive antagonist at adenosine (B11128) receptors, particularly A1, A2a, and A2b subtypes drugbank.comguidetopharmacology.orgnih.gov. This action contributes to its pharmacological profile by blocking adenosine-mediated effects such as bronchoconstriction drugbank.com.

Comprehensive data from radioligand binding assays or functional assays specifically quantifying the binding affinity (e.g., Kᵢ, Kₐ) and functional activity (e.g., EC₅₀, IC₅₀) of 7-(2-propynyl)-theophylline at various adenosine receptor subtypes are not detailed in the available scientific literature. Investigating the affinity of this derivative for adenosine receptors would clarify how the 7-position propynyl group influences receptor interaction and whether it confers any selectivity for specific receptor subtypes.

Cytotoxicity and Antiproliferative Activity in Cancer Cell Lines (e.g., A549, MCF-7)

Theophylline and its derivatives have been investigated for their potential as anticancer agents nih.govnih.gov. Studies have explored their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

While research into theophylline-based compounds has shown promise, specific data on the direct cytotoxic and antiproliferative activity of 7-(2-propynyl)-theophylline against human lung carcinoma (A549) and human breast adenocarcinoma (MCF-7) cell lines were not found in the reviewed literature. However, related research on theophylline-1,2,3-triazole derivatives has demonstrated significant antiproliferative activity against these cell lines. For instance, a specific derivative, compound d17, showed potent activity with IC₅₀ values of 6.76 µM in A549 cells and was also effective against MCF-7 cells nih.gov. This suggests that the theophylline scaffold is a viable starting point for the development of cytotoxic agents, although the specific contribution of a 7-(2-propynyl) group remains to be explicitly determined.

Antimicrobial Activity against Bacterial Strains

Theophylline derivatives have emerged as a class of compounds with notable antimicrobial properties nih.gov. A study evaluating a series of theophylline-containing acetylene (B1199291) derivatives investigated their in vitro antibacterial activity against several pathogenic bacterial strains. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium, was determined for these compounds sierrajournals.com.

Among the tested compounds, a derivative structurally related to 7-(2-propynyl)-theophylline, identified as compound 2 (2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)yl)-N-(prop-2-yn-1-yl) acetamide), demonstrated significant antibacterial efficacy. This compound showed potent activity against both Gram-positive and Gram-negative bacteria, with an MIC value equal to that of the standard antibiotic, oxytetracycline (B609801) sierrajournals.com.

The results highlight the potential of incorporating an acetylene moiety, such as a propynyl group, into the theophylline structure to create effective antimicrobial agents sierrajournals.com.

Table 1: Minimum Inhibitory Concentration (MIC) of a Structurally Related Theophylline Acetylene Derivative

| Compound | Bacterial Strain | MIC (µg/mL) |

| Compound 2 | Staphylococcus aureus (MTCC96) | 9.375 |

| Bacillus subtilis (MTCC220) | 9.375 | |

| Escherichia coli (MTCC119) | 9.375 | |

| Pseudomonas aeruginosa (MTCC647) | 9.375 | |

| Oxytetracycline (Standard) | Staphylococcus aureus (MTCC96) | 9.375 |

| Bacillus subtilis (MTCC220) | 9.375 | |

| Escherichia coli (MTCC119) | 9.375 | |

| Pseudomonas aeruginosa (MTCC647) | 9.375 | |

| Data for compound 2, 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)yl)-N-(prop-2-yn-1-yl) acetamide, a structurally related derivative. Source: sierrajournals.com |

Non Clinical Experimental Models in Pharmacological Research

Use of In Vitro and Ex Vivo Models for Mechanistic Elucidation

In vitro and ex vivo models provide controlled environments to investigate the direct effects of pharmacological agents on specific biological tissues, free from the systemic influences of a whole organism.

Isolated Organ Preparations (e.g., Wistar Rat Tracheal Strips, Guinea Pig Tracheae)

Isolated tracheal preparations are standard tools for assessing the bronchodilatory effects of new compounds. mdpi.com In these experiments, tracheal rings or strips from animals such as guinea pigs are suspended in an organ bath containing a physiological solution. mdpi.com The smooth muscle is contracted with agents like histamine (B1213489) or acetylcholine (B1216132), and the ability of a test compound to induce relaxation is measured. nih.gov

While specific data for Theophylline (B1681296), 7-(2-propynyl)- was not found in the searched literature, studies on other theophylline derivatives demonstrate the utility of this model. For instance, the bronchodilator activity of various compounds has been demonstrated in isolated guinea-pig tracheal preparations contracted by spasmogens such as histamine and acetylcholine. nih.gov These models are essential for determining the potency and efficacy of potential bronchodilators. The relaxation of pre-contracted tracheal smooth muscle provides direct evidence of a compound's spasmolytic activity. mdpi.com

Interactive Table: Representative Data from Isolated Guinea Pig Trachea Studies

Below is a representative data table illustrating the type of results obtained from such studies on various bronchodilators.

| Compound | Spasmogen | Outcome |

| Test Compound A | Histamine | 50% relaxation at X concentration |

| Test Compound B | Acetylcholine | 50% relaxation at Y concentration |

| Theophylline (Reference) | Histamine | 50% relaxation at Z concentration |

Rat Hippocampal Slice Preparations for Neuroactivity Studies

To investigate the effects of compounds on the central nervous system (CNS), ex vivo preparations of brain tissue, such as rat hippocampal slices, are commonly used. These slices maintain viable neuronal circuitry, allowing for the study of synaptic transmission and plasticity. nih.gov Electrophysiological recordings can be taken from specific hippocampal regions, such as CA1, to measure parameters like population spikes and long-term potentiation (LTP), which are cellular correlates of learning and memory. nih.gov

Studies on theophylline analogs have utilized this model to test the hypothesis that these compounds may act as cognitive enhancers. nih.gov The effects on evoked population spikes are recorded extracellularly to determine the neuroactivity of the synthesized compounds. nih.gov While direct studies on Theophylline, 7-(2-propynyl)- in this model were not identified, the methodology is well-established for screening the neuropharmacological profile of xanthine (B1682287) derivatives.

In Vivo Animal Models for Pharmacological Profiling and Proof-of-Concept Studies

Models for Bronchodilator Activity (e.g., Acetylcholine-Induced Bronchospasm in Guinea Pigs)

The guinea pig is a frequently used species for in vivo asthma research due to the similar sensitivity of its airways to bronchoconstrictors as humans. In a common model, bronchospasm is induced in anesthetized guinea pigs by an intravenous or aerosolized challenge with an agent like acetylcholine or histamine. nih.gov The resulting increase in airway resistance is measured, and the ability of a pre-administered test compound to prevent or reverse this bronchoconstriction is quantified.

While specific in vivo bronchodilator activity data for Theophylline, 7-(2-propynyl)- is not available in the provided search results, studies on the parent compound, theophylline, and other derivatives have extensively used these models. For example, theophylline has been shown to reduce bronchoconstriction produced by methacholine (B1211447) or histamine in anesthetized dogs and guinea pigs. nih.govdrugbank.com Such studies are critical for confirming the bronchodilatory effects observed in in vitro preparations and for estimating a compound's potency in a living organism. nih.gov

Models for Immunomodulatory Effects

Theophylline is recognized as having immunomodulatory properties, which may contribute to its therapeutic effects in inflammatory airway diseases. nih.govnih.gov Animal models are employed to investigate these effects. For instance, models of allergic asthma in guinea pigs or mice can be used, where animals are sensitized to an allergen like ovalbumin. The effect of a test compound on the subsequent inflammatory response, such as the infiltration of eosinophils and other immune cells into the airways, can be assessed.

Research on theophylline has demonstrated its ability to affect T-lymphocyte subsets in both in vitro and in vivo settings. nih.gov Animal models allow for the examination of these effects within the complex interplay of the immune system. Although no specific animal model data for the immunomodulatory effects of Theophylline, 7-(2-propynyl)- were found, this remains a key area of investigation for novel xanthine derivatives.

Models for CNS-Related Effects

The CNS effects of xanthine derivatives, such as the stimulant properties of theophylline, are evaluated using various in vivo animal models. nih.gov These can include assessments of general motor activity, behavioral changes, and seizure susceptibility in species like mice and rats. nih.govnih.gov

For example, studies have compared the convulsive activity of theophylline with other xanthines in guinea pigs, mice, and cats to understand the structure-activity relationships related to CNS stimulation. nih.gov Theophylline is known to be a potent adenosine (B11128) receptor antagonist, which is believed to contribute to its CNS-stimulant and proconvulsant effects. nih.gov In contrast, derivatives with less activity at adenosine receptors may exhibit fewer of these CNS side effects. nih.gov While no specific in vivo CNS studies for Theophylline, 7-(2-propynyl)- were identified, such models would be essential to characterize its neurological profile.

Interactive Table: Comparison of CNS Effects in Animal Models

This table illustrates the type of comparative data generated from in vivo CNS studies of xanthine derivatives.

| Compound | Animal Model | Observed CNS Effect |

| Theophylline | Guinea Pig, Mouse | Generalized convulsions, CNS stimulation |

| Enprofylline | Guinea Pig, Mouse | Lack of seizure activity, sedation |

| Caffeine (B1668208) | Rat | Increased motor activity |

Evaluation of Blood-Brain Barrier Permeation in Probe Studies

The ability of a compound to cross the blood-brain barrier is a critical determinant of its potential therapeutic utility for central nervous system (CNS) disorders. For novel molecules like Theophylline, 7-(2-propynyl)-, a series of in vitro and in vivo probe studies would be necessary to characterize its BBB permeation.

In vivo methods are considered the gold standard for assessing brain penetration. mdpi.com Techniques such as microdialysis allow for the direct measurement of the unbound drug concentration in the brain interstitial fluid, providing crucial data on the extent of BBB transport. mdpi.comnih.gov Another common in vivo approach is the brain homogenate method, which determines the total concentration of the drug in brain tissue. mdpi.com For instance, studies on the parent compound, theophylline, have been conducted in rats to investigate its uptake into the brain and cerebrospinal fluid (CSF).

In one such study, the distribution of theophylline was examined in both neonatal and adult rats. The findings indicated that steady-state brain-to-plasma and CSF-to-plasma concentration ratios for theophylline were significantly higher in neonatal rats compared to adults. This suggests age-related differences in BBB permeability or plasma protein binding.

Table 1: Theophylline Distribution Ratios in Rats

| Parameter | Neonatal Rats | Adult Rats |

|---|---|---|

| Brain:Plasma Ratio | Significantly Higher | Lower |

| CSF:Plasma Ratio | Significantly Higher | Lower |

Furthermore, advanced imaging techniques can be employed. For example, a study involving a different theophylline derivative, 7-N-((2,2,5,5-tetramethylpyrrolidine-1-yloxy(PROXYL))-3-yl-methyl)theophylline, utilized two-dimensional cranial electron paramagnetic resonance imaging in mice. nih.gov This method confirmed that the compound was able to cross the BBB after intravenous administration. nih.gov

In vitro models also play a significant role in the early stages of drug discovery to predict BBB permeability. The Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) is a high-throughput screening method that assesses a compound's ability to diffuse across an artificial lipid membrane, mimicking the BBB. nih.gov Another technique is the use of immobilized artificial membranes (IAM), which also simulate the phospholipid environment of the BBB. nih.gov These methods are valuable for ranking compounds based on their passive diffusion potential. nih.gov

Selection and Relevancy of Animal Species for Research Objectives

The selection of an appropriate animal model is a cornerstone of preclinical pharmacological research, as it directly impacts the translatability of the findings to human clinical scenarios. ijrpc.commdpi.com The choice of species for investigating a compound like Theophylline, 7-(2-propynyl)- would be dictated by the specific research questions and therapeutic targets.

Several factors are considered when selecting an animal species, including physiological and metabolic similarities to humans, the existence of relevant disease models, and practical considerations such as size, lifespan, and cost. ijrpc.com For xanthine derivatives, which have effects on both the respiratory and central nervous systems, various species have been utilized.

Rodent Models:

Rats and mice are the most commonly used species in the initial stages of drug development, including for safety and efficacy testing. ijrpc.com Studies on the short-term toxicity of theophylline have been conducted in both F344 rats and B6C3F1 mice, revealing species and sex differences in sensitivity. nih.gov Sprague-Dawley rats have also been used to evaluate the pharmacological effects of theophylline on respiratory function. nih.gov For investigating potential CNS effects, such as anxiety, mice are often employed in behavioral tests like the light/dark box test. nih.gov

Non-Rodent Models:

In some cases, non-rodent species may be more appropriate. For example, the guinea pig is a well-established model for studying bronchial asthma due to its airway sensitivity, which is similar to that of humans.

The relevance of the chosen animal model is paramount. The model should ideally mimic the human condition or the physiological system being studied. For instance, if the primary objective is to assess the neuroprotective effects of a compound, a transgenic mouse model of a specific neurodegenerative disease might be selected. nih.gov Conversely, if the aim is to evaluate bronchodilator properties, an animal model with induced bronchoconstriction would be more relevant.

Ultimately, the justification for the selected animal species must be scientifically sound and align with the research objectives to ensure that the data generated is meaningful and predictive of the compound's potential effects in humans.

Q & A

Q. What statistical approaches are recommended for analyzing dose-response relationships in 7-(2-propynyl)theophylline toxicity studies?